
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a piperidine ring, an isoindoline core, and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Isoindoline Core: This step involves cyclization reactions to form the isoindoline core, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules for various industrial applications.
作用机制
The mechanism of action of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The piperidine ring and isoindoline core allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(1-Acetylpiperidin-4-yl)-5-nitro-1H-benzimidazole
- 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea
- 4-[(1-Acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide
Uniqueness
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the isoindoline core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
属性
CAS 编号 |
918331-69-8 |
|---|---|
分子式 |
C15H17BrN2O2 |
分子量 |
337.21 g/mol |
IUPAC 名称 |
2-(1-acetylpiperidin-4-yl)-5-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H17BrN2O2/c1-10(19)17-6-4-13(5-7-17)18-9-11-8-12(16)2-3-14(11)15(18)20/h2-3,8,13H,4-7,9H2,1H3 |
InChI 键 |
VZEFHBBEABTNSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


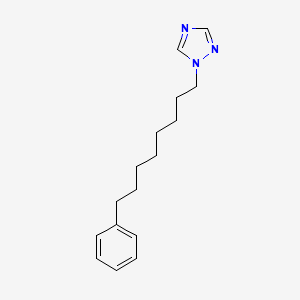
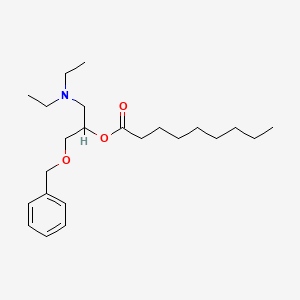
![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)
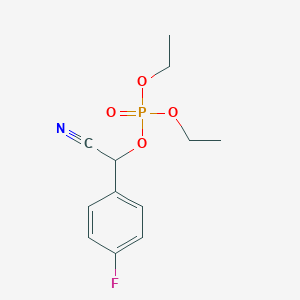

![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
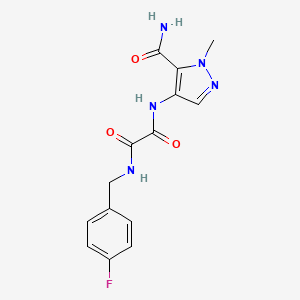
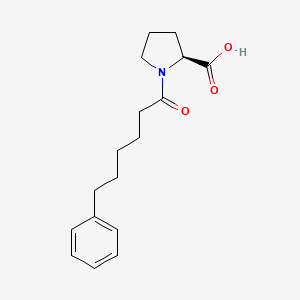
![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
